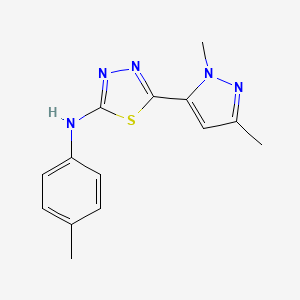![molecular formula C22H26N4O8S B10896999 3,3'-sulfanediylbis[N-(4-ethoxy-2-nitrophenyl)propanamide]](/img/structure/B10896999.png)
3,3'-sulfanediylbis[N-(4-ethoxy-2-nitrophenyl)propanamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[3-(4-Ethoxy-2-nitroanilino)-3-oxopropyl]sulfanyl}-N~1~-(4-ethoxy-2-nitrophenyl)propanamide is a complex organic compound characterized by the presence of ethoxy, nitro, and anilino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(4-ethoxy-2-nitroanilino)-3-oxopropyl]sulfanyl}-N~1~-(4-ethoxy-2-nitrophenyl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Nitration: Introduction of nitro groups into the aromatic ring.
Ethoxylation: Addition of ethoxy groups to the aromatic ring.
Amidation: Formation of the amide bond.
Thioether Formation: Introduction of the sulfanyl group.
Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-{[3-(4-Ethoxy-2-nitroanilino)-3-oxopropyl]sulfanyl}-N~1~-(4-ethoxy-2-nitrophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-{[3-(4-Ethoxy-2-nitroanilino)-3-oxopropyl]sulfanyl}-N~1~-(4-ethoxy-2-nitrophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{[3-(4-ethoxy-2-nitroanilino)-3-oxopropyl]sulfanyl}-N~1~-(4-ethoxy-2-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitro and ethoxy groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The sulfanyl group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxy-4-nitroaniline: Shares similar functional groups but lacks the sulfanyl and amide linkages.
N-(4-Ethoxy-2-nitrophenyl)hexopyranosylamine: Contains similar aromatic and nitro groups but differs in the sugar moiety.
Uniqueness
3-{[3-(4-Ethoxy-2-nitroanilino)-3-oxopropyl]sulfanyl}-N~1~-(4-ethoxy-2-nitrophenyl)propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C22H26N4O8S |
|---|---|
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
3-[3-(4-ethoxy-2-nitroanilino)-3-oxopropyl]sulfanyl-N-(4-ethoxy-2-nitrophenyl)propanamide |
InChI |
InChI=1S/C22H26N4O8S/c1-3-33-15-5-7-17(19(13-15)25(29)30)23-21(27)9-11-35-12-10-22(28)24-18-8-6-16(34-4-2)14-20(18)26(31)32/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,23,27)(H,24,28) |
Clave InChI |
CKHUVIMLVWYAOE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)NC(=O)CCSCCC(=O)NC2=C(C=C(C=C2)OCC)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10896936.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10896943.png)

![N-[4-(1',5'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)phenyl]-3-[(4-methoxyphenoxy)methyl]benzamide](/img/structure/B10896955.png)
![6,7-bis(1,3-dimethyl-1H-pyrazol-4-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10896964.png)
![2-{2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B10896965.png)

![2-[(5-amino-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B10896978.png)
![5-(benzyloxy)-3-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-1H-indole](/img/structure/B10896983.png)
![2-chloro-5-(3-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B10896989.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10896991.png)
![1-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10896995.png)
![5-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B10896998.png)
![Ethyl 4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10897004.png)
